Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester

Catalog No.
S14632460
CAS No.
102121-30-2
M.F
C18H19NO3
M. Wt
297.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]c...

CAS Number

102121-30-2

Product Name

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester

IUPAC Name

methyl 4-[(4-propan-2-ylphenyl)carbamoyl]benzoate

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

InChI

InChI=1S/C18H19NO3/c1-12(2)13-8-10-16(11-9-13)19-17(20)14-4-6-15(7-5-14)18(21)22-3/h4-12H,1-3H3,(H,19,20)

InChI Key

LOEXZXVTHVKBRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester, also known as 4-isopropylbenzoic acid methyl ester, is an aromatic compound with the molecular formula C17H21NO3C_{17}H_{21}NO_3 and a molecular weight of approximately 287.36 g/mol. This compound features a benzoic acid core substituted with an isopropyl group and an amide functionality, which contributes to its unique chemical properties. Its structure can be represented as follows:

  • Chemical Structure:
C17H21NO3\text{C}_{17}\text{H}_{21}\text{N}\text{O}_{3}

The compound is characterized by its potential applications in pharmaceuticals and chemical synthesis due to its reactive functional groups.

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides through reaction with amines.
  • Reduction: Conversion to alcohols or aldehydes under reducing conditions.
  • Nucleophilic Substitution: The presence of the amino group allows for nucleophilic attack on electrophiles.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester can be approached through several methods:

  • Direct Esterification: Reacting benzoic acid with methanol in the presence of an acid catalyst to yield the methyl ester.
  • Amide Formation: The reaction of 4-isopropylaniline with phosgene or a suitable carbonyl source followed by esterification with methanol.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, introducing functional groups through electrophilic aromatic substitution followed by further transformations.

These methods emphasize the importance of functional group manipulation in organic synthesis.

Benzoic acid derivatives are widely utilized across various fields:

  • Pharmaceuticals: As intermediates in drug synthesis or as active pharmaceutical ingredients.
  • Food Industry: Used as preservatives due to their antimicrobial properties.
  • Cosmetics and Personal Care: Incorporated for their preservative qualities and potential skin benefits.
  • Agriculture: Employed in the formulation of pesticides and herbicides.

The versatility of this compound makes it a valuable asset in multiple industries.

Interaction studies involving benzoic acid derivatives often focus on their behavior in biological systems or their reactivity in synthetic pathways. Key areas include:

  • Drug Interactions: Evaluating how this compound interacts with other pharmaceuticals, particularly regarding absorption and metabolism.
  • Environmental Impact Studies: Assessing the degradation pathways and ecological effects when released into the environment.

Understanding these interactions is crucial for safe application and regulatory compliance.

Several compounds share structural similarities with benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzoic AcidC7H6O2C_7H_6O_2Basic structure without substitutions
p-Isopropylbenzoic AcidC10H12O2C_{10}H_{12}O_2Contains only isopropyl substitution
4-Amino-3-isopropylbenzoic AcidC10H13NO2C_{10}H_{13}NO_2Contains amino group at different position
4-IsopropylanilineC9H13NC_{9}H_{13}NAmino group attached directly to aromatic ring

These compounds highlight the uniqueness of benzoic acid, 4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]-, methyl ester due to its specific substitutions that enhance its reactivity and potential applications compared to simpler analogs.

XLogP3

4.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

297.13649347 g/mol

Monoisotopic Mass

297.13649347 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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